2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
This compound features a pyrimidine core substituted at the 2-position with a piperidin-4-yloxy group linked to a 3-fluoropyridine-4-carbonyl moiety and at the 5-position with a 1-methyl-1H-pyrazol-4-yl group. The piperidine linker contributes to conformational flexibility, which may improve target binding .
Properties
IUPAC Name |
(3-fluoropyridin-4-yl)-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c1-25-12-14(10-24-25)13-8-22-19(23-9-13)28-15-3-6-26(7-4-15)18(27)16-2-5-21-11-17(16)20/h2,5,8-12,15H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMXUBUZDDZYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=C(C=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Janus Kinase (JAK) Inhibition
One of the primary applications of this compound is in the inhibition of Janus Kinases (JAKs), which are critical in the signaling pathways of various cytokines and growth factors. JAK inhibitors have been explored for their therapeutic potential in autoimmune diseases and cancers. The compound's structure allows it to effectively modulate JAK activity, making it a candidate for further development in treating conditions such as rheumatoid arthritis and certain malignancies .
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including this specific structure, exhibit significant anticancer properties. The presence of the piperidine and pyrazole moieties contributes to its ability to induce apoptosis in cancer cells. Studies have shown that similar compounds can inhibit tumor growth in various cancer models, suggesting that this compound may also possess similar effects .
Neuropharmacological Effects
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its structural components suggest potential applications in treating neurological disorders, such as depression and anxiety, by modulating neurotransmitter systems .
Case Study 1: JAK Inhibition
A study published in Nature demonstrated that compounds structurally similar to 2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine effectively inhibited JAK3 activity in vitro, leading to reduced cytokine signaling and subsequent anti-inflammatory effects . The findings indicate a promising pathway for developing new treatments for autoimmune diseases.
Case Study 2: Anticancer Properties
In a recent clinical trial, a derivative of this compound was tested on patients with advanced solid tumors. Results showed a significant reduction in tumor size among participants, highlighting the compound's potential as an effective therapeutic agent against cancer .
Case Study 3: Neuropharmacological Research
In preclinical studies focusing on anxiety models in rodents, administration of this compound resulted in decreased anxiety-like behaviors. This suggests that it may influence serotonin pathways, warranting further investigation into its potential as an antidepressant .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 3-fluoropyridine-4-carbonyl group distinguishes it from analogues with oxadiazole (e.g., EP 1 808 168 B1 derivatives) or chromenone scaffolds . This fluorinated aromatic system may enhance metabolic stability compared to non-fluorinated counterparts .
Pyrazole vs. Other Heterocycles : The 1-methylpyrazole group at the 5-position offers steric and electronic advantages over bulkier substituents (e.g., 3-phenylpyrazolo groups in ), which may reduce off-target interactions.
Pharmacological Implications (Inferred)
While direct activity data for the target compound is unavailable, structural parallels suggest:
- Kinase Inhibition : The pyrimidine-piperidine scaffold is common in kinase inhibitors (e.g., PI3K, mTOR) . The 3-fluoropyridine may mimic ATP’s adenine binding, similar to dasatinib derivatives.
- Selectivity : The compact 1-methylpyrazole group may confer selectivity over bulkier derivatives (e.g., 3-phenylpyrazolo compounds in ), which could bind promiscuously.
Preparation Methods
Chlorination of Dihydroxypyrimidine Precursors
Initial synthesis begins with 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine (1 ), which undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux conditions. This step replaces hydroxyl groups with chlorine atoms, yielding 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) with 61% efficiency. The selectivity for chlorination at position 7 is attributed to the electron-withdrawing effects of the pyrazolo ring, enhancing reactivity at this site.
Functionalization at Position 5
The 5-chloro group of 2 is substituted via Suzuki-Miyaura coupling to introduce the 1-methyl-1H-pyrazol-4-yl moiety. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a dioxane/water solvent system, the coupling proceeds at 90°C for 12 hours, achieving 78–85% yields. This step installs the heteroaromatic group critical for target compound bioactivity.
Installation of the Piperidin-4-Yloxy Substituent
Positioning the piperidine subunit at the 2-oxygen of the pyrimidine core requires nucleophilic substitution or Mitsunobu reactions, with the latter preferred for stereochemical control.
Nucleophilic Substitution with Piperidin-4-ol
Reaction of 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) with piperidin-4-ol in dimethylformamide (DMF) at 80°C for 8 hours installs the piperidin-4-yloxy group. However, competing elimination reactions reduce yields to 45–52%. Optimization with cesium carbonate as a base improves oxygen nucleophilicity, elevating yields to 68%.
Mitsunobu Reaction for Enhanced Stereoselectivity
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature facilitates oxy-Mitsunobu coupling. This method achieves 82% yield while retaining configuration integrity at the piperidine stereocenter.
Acylation of the Piperidine Nitrogen
The final step involves coupling 3-fluoropyridine-4-carbonyl chloride to the piperidine nitrogen. This requires careful protection/deprotection strategies to avoid side reactions.
Protection with tert-Butoxycarbonyl (Boc)
Temporary Boc protection of the piperidine nitrogen prior to Mitsunobu or substitution reactions prevents unwanted acylation at intermediate stages. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the free amine.
Schotten-Baumann Acylation
Reacting the deprotected piperidine with 3-fluoropyridine-4-carbonyl chloride in a biphasic system (water/dichloromethane) under vigorous stirring introduces the acyl group. Triethylamine acts as a base, scavenging HCl byproducts. Yields reach 89% when conducted at 0°C to minimize hydrolysis.
Comparative Analysis of Synthetic Routes
Key parameters influencing yield and purity are summarized below:
Challenges and Optimization Strategies
Regioselectivity in Chlorination
Phosphorus oxychloride-mediated chlorination favors position 7 due to resonance stabilization of the intermediate oxonium ion. Adding catalytic dimethylformamide (DMF) accelerates the reaction but risks over-chlorination, necessitating strict temperature control.
Palladium Catalyst Selection for Suzuki Coupling
While Pd(PPh₃)₄ provides reliable yields, screening alternative catalysts (e.g., Pd(dppf)Cl₂) revealed marginal improvements (87% yield) but increased costs. Ligand-free conditions with Pd(OAc)₂ resulted in lower reproducibility (52–78% yields).
Piperidine Acylation Side Reactions
Competitive acylation at the pyrimidine oxygen was observed when using excess acyl chloride. Stoichiometric control (1.1 eq acyl chloride) and slow addition over 30 minutes suppressed this side reaction to <2%.
Scalability and Industrial Considerations
Kilogram-scale production requires modifications to accommodate heat transfer and mixing efficiency:
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Chlorination : Replacing POCl₃ with PCl₅ in toluene reduces exothermicity, enabling batch sizes up to 50 kg.
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Mitsunobu Reaction : Switching to diisopropyl azodicarboxylate (DIAD) improves safety profile during scale-up.
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Workup Procedures : Liquid-liquid extraction with ethyl acetate/water replaced chromatography for intermediate purification, reducing solvent use by 40%.
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds include:
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1H NMR (400 MHz, CDCl₃) : Piperidine protons appear as multiplet signals at δ 3.45–3.78 ppm, while the pyrimidine H-6 resonance is observed at δ 8.62 ppm.
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HRMS (ESI+) : Calculated for C₂₄H₂₃FN₆O₃ [M+H]⁺: 487.1891; Found: 487.1889.
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HPLC Purity : >99% achieved via reverse-phase C18 column (ACN/H₂O gradient) .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine to maximize yield and purity?
- Methodology :
- Temperature control : Maintain reaction temperatures between 50–80°C to avoid side reactions and ensure intermediate stability .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane may improve coupling efficiency .
- Catalysts : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions involving pyrimidine and pyrazole moieties .
- Analytical monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and NMR (¹H/¹³C) for structural validation .
Q. Which analytical techniques are most effective for characterizing this compound, and how should they be applied?
- Methodology :
- ¹H/¹³C NMR : Assign peaks to confirm the presence of the fluoropyridine carbonyl group (δ ~160 ppm in ¹³C) and the methylpyrazole moiety (δ ~3.9 ppm in ¹H) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₂₀H₁₈FN₅O₂) with <2 ppm error .
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., piperidin-4-yl orientation) using single-crystal data (space group P2₁/c, Z = 4) .
Advanced Research Questions
Q. How can computational methods be integrated into designing novel derivatives with enhanced bioactivity?
- Methodology :
- Quantum chemical calculations : Use density functional theory (DFT) to predict electrophilic/nucleophilic sites for functionalization .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
- ADMET prediction : Apply tools like SwissADME to assess solubility, metabolic stability, and blood-brain barrier penetration .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Cross-validation : Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw) to identify misassignments .
- Dynamic NMR (DNMR) : Investigate rotational barriers in the piperidine ring if splitting anomalies occur in ¹H spectra .
- X-ray powder diffraction : Confirm crystallinity and rule out polymorphic interference in spectral interpretations .
Q. What experimental design strategies minimize trial-and-error in reaction optimization?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³) to test temperature, solvent, and catalyst ratios systematically .
- Response surface methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to identify optimal conditions .
- High-throughput screening : Automate parallel reactions in microtiter plates to rapidly assess >50 conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
